[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of [(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea;hydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials, such as nonlinear optical chromophores, which have applications in information storage and processing.
Mechanism of Action
The mechanism of action of [(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea;hydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that can inhibit the activity of certain enzymes. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea;hydrochloride can be compared with other similar compounds, such as:
4-(dimethylamino)benzaldehyde thiosemicarbazone: A closely related compound with similar chemical properties.
[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea: The base form of the hydrochloride salt.
4-(dimethylamino)phenylhydrazone: Another related compound with different functional groups. The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S.ClH/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15;/h3-7H,1-2H3,(H3,11,13,15);1H/b12-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFNYEUCUFFBBY-RRAJOLSVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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